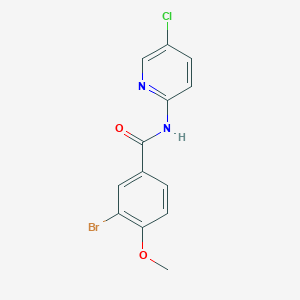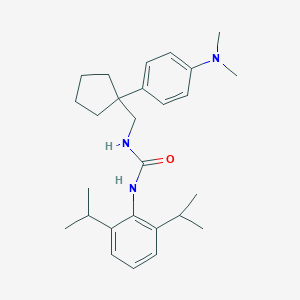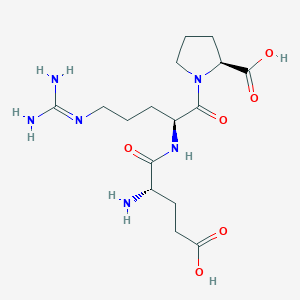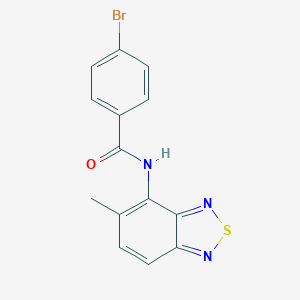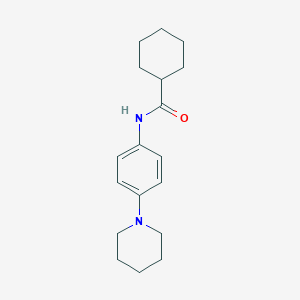![molecular formula C17H16F3NO3 B238700 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)
2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in scientific research. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a critical component of B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies and is being investigated as a potential therapeutic agent for the treatment of various B-cell malignancies.
作用機序
2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide works by binding to the active site of BTK and inhibiting its activity. BTK is a critical component of B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies. By inhibiting BTK activity, this compound blocks downstream signaling pathways and leads to decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects:
In addition to its effects on B-cell malignancies, this compound has also been shown to have anti-inflammatory effects. BTK is also involved in the signaling pathways of immune cells, such as macrophages and dendritic cells. Inhibition of BTK activity by this compound leads to decreased production of pro-inflammatory cytokines and chemokines, which can be beneficial in the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is its specificity for BTK. Unlike other BTK inhibitors, this compound does not inhibit other kinases, which can lead to off-target effects and toxicity. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in clinical settings.
将来の方向性
There are several potential future directions for the use of 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide in scientific research. One area of interest is the combination of this compound with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to improve its efficacy in the treatment of B-cell malignancies. Another potential direction is the investigation of this compound in other diseases, such as autoimmune diseases or inflammatory disorders. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in clinical settings.
In conclusion, this compound is a promising small molecule inhibitor that has shown efficacy in preclinical studies of B-cell malignancies. Its specificity for BTK and anti-inflammatory effects make it a potentially valuable therapeutic agent for the treatment of various diseases. Further research is needed to determine its optimal use in clinical settings and to explore its potential in other disease areas.
合成法
The synthesis of 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide involves a multi-step process that includes the reaction of 4-ethylphenol with ethyl chloroacetate to form 2-(4-ethylphenoxy)acetic acid ethyl ester. This intermediate is then reacted with 4-(trifluoromethoxy)aniline to form the final product, this compound.
科学的研究の応用
2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. In vivo studies have demonstrated that this compound is effective in reducing tumor growth and improving survival in animal models of CLL and MCL.
特性
分子式 |
C17H16F3NO3 |
|---|---|
分子量 |
339.31 g/mol |
IUPAC名 |
2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C17H16F3NO3/c1-2-12-3-7-14(8-4-12)23-11-16(22)21-13-5-9-15(10-6-13)24-17(18,19)20/h3-10H,2,11H2,1H3,(H,21,22) |
InChIキー |
GZXCIOJEUQDZCE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
正規SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B238619.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B238621.png)
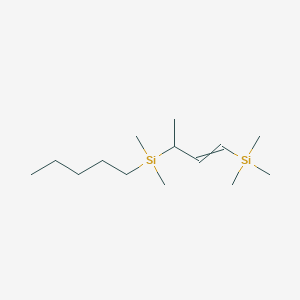
![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B238641.png)

![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)
